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molecular formula C10H9NO5S B562608 Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 35511-14-9

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B562608
M. Wt: 255.244
InChI Key: GEUURTZIEGFZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960856

Procedure details

In a nitrogen atmosphere, a solution of 30 grams (0.117 moles) of methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide in 50 ml DMF is added, with stirring, to a suspension of 18.9 grams (0.351 moles) of sodium methoxide in 100 ml DMF over a period of about 5 minutes and the internal temperature is maintained at 15°-30°C. by means of an ice bath. The stirring acidification continued for 30 minutes at about 30°C. after the completion of the addition. With external cooling, a solution of 35 ml concentrated HCl in 600 ml of water is added, maintaining the internal temperature below 35°C. After this addition, the mixture is cooled to 10°C. and filtered. The filter cake is washed thoroughly with water and the product is dried. Yield is 23.5 grams (78.2%) m.p. 173°-175°C. The total addition and stirring time prior to acidification should be less than 1 hour. For example, if the addition should take 30 minutes the batch should be stirred only an additional 15-20 minutes.
Name
methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7]2[C:8](=[O:17])[N:9]([CH2:13][C:14]([O-:16])=[O:15])[S:10](=[O:12])(=[O:11])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:18][O-].[Na+].Cl>CN(C=O)C.O>[OH:17][C:8]1[C:7]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[S:10](=[O:12])(=[O:11])[NH:9][C:13]=1[C:14]([O:16][CH3:18])=[O:15] |f:1.2|

Inputs

Step One
Name
methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide
Quantity
30 g
Type
reactant
Smiles
CC1=CC=CC2=C1C(N(S2(=O)=O)CC(=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
sodium methoxide
Quantity
18.9 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature is maintained at 15°-30°C. by means of an ice bath
ADDITION
Type
ADDITION
Details
after the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 35°C
ADDITION
Type
ADDITION
Details
After this addition
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
the product is dried
ADDITION
Type
ADDITION
Details
The total addition
WAIT
Type
WAIT
Details
to acidification should be less than 1 hour
WAIT
Type
WAIT
Details
should take 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the batch should be stirred only an additional 15-20 minutes
Duration
17.5 (± 2.5) min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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